molecular formula C16H14N2O2 B11849299 4-((6-Methoxyquinolin-4-yl)oxy)aniline

4-((6-Methoxyquinolin-4-yl)oxy)aniline

Cat. No.: B11849299
M. Wt: 266.29 g/mol
InChI Key: YCIPNVCZHXTDES-UHFFFAOYSA-N
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Description

4-((6-Methoxyquinolin-4-yl)oxy)aniline is an organic compound that features a quinoline moiety linked to an aniline group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Methoxyquinolin-4-yl)oxy)aniline typically involves the reaction of 4-chloro-6-methoxyquinoline with 4-aminophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to reflux for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((6-Methoxyquinolin-4-yl)oxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((6-Methoxyquinolin-4-yl)oxy)aniline involves its interaction with biological targets. For instance, its antimicrobial activity is believed to result from its ability to interfere with bacterial cell wall synthesis or protein function. The exact molecular targets and pathways can vary depending on the specific application and organism being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((6-Methoxyquinolin-4-yl)oxy)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group on the quinoline ring can affect its electronic properties and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

4-(6-methoxyquinolin-4-yl)oxyaniline

InChI

InChI=1S/C16H14N2O2/c1-19-13-6-7-15-14(10-13)16(8-9-18-15)20-12-4-2-11(17)3-5-12/h2-10H,17H2,1H3

InChI Key

YCIPNVCZHXTDES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)OC3=CC=C(C=C3)N

Origin of Product

United States

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